An In-depth Technical Guide to 2,6-Difluorobenzophenone: Properties, Structure, and Applications
An In-depth Technical Guide to 2,6-Difluorobenzophenone: Properties, Structure, and Applications
Introduction
In the landscape of modern synthetic chemistry, fluorinated organic compounds hold a position of paramount importance. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and biological properties, leading to enhanced metabolic stability, increased binding affinity to biological targets, and modulated lipophilicity. 2,6-Difluorobenzophenone, a diaryl ketone bearing two fluorine atoms on one of its phenyl rings, is a key exemplar of such a valuable fluorinated building block. Its unique electronic and steric characteristics make it a versatile intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of 2,6-Difluorobenzophenone, detailing its chemical and physical properties, molecular structure, synthesis, reactivity, and applications for professionals in research and drug development.
Chemical Identity and Physical Properties
2,6-Difluorobenzophenone is identified by the CAS number 59189-51-4.[1] The strategic placement of two fluorine atoms ortho to the carbonyl linkage on one of the phenyl rings introduces significant steric hindrance and strong electron-withdrawing effects, which dictate its unique reactivity and physical properties. A summary of its key identifiers and computed physical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physical Properties of 2,6-Difluorobenzophenone
| Property | Value | Source(s) |
| IUPAC Name | (2,6-difluorophenyl)-phenylmethanone | [1] |
| Synonyms | (2,6-Difluorophenyl)(phenyl)methanone | [1] |
| CAS Number | 59189-51-4 | [1] |
| Molecular Formula | C₁₃H₈F₂O | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| Appearance | Not explicitly documented; likely a solid at room temperature | - |
| Melting Point | Data not readily available in public literature | - |
| Boiling Point | Data not readily available in public literature | - |
| XLogP3 | 3.5 | [1] |
Note: Experimental physical properties such as melting and boiling points are not consistently reported in publicly accessible literature. For context, the isomeric 4,4'-difluorobenzophenone has a melting point of 102-105 °C.[2][3]
Molecular Structure and Spectroscopic Analysis
The molecular structure of 2,6-Difluorobenzophenone consists of a central carbonyl group connecting an unsubstituted phenyl ring and a 2,6-difluorinated phenyl ring. The two fluorine atoms impose a twisted conformation on the difluorinated ring relative to the plane of the carbonyl group due to steric repulsion. This conformational constraint influences the molecule's reactivity and spectroscopic characteristics.
Caption: Molecular structure of (2,6-difluorophenyl)-phenylmethanone.
The spectroscopic data for 2,6-Difluorobenzophenone are consistent with its structure. A summary of key spectral features is provided in Table 2.
Table 2: Spectroscopic Data for 2,6-Difluorobenzophenone
| Technique | Key Features and Interpretations | Source(s) |
| ¹H NMR | Signals expected in the aromatic region (approx. 7.0-7.8 ppm). The protons on the unsubstituted phenyl ring would appear as distinct multiplets. The protons on the difluorinated ring would show complex splitting patterns due to coupling with adjacent protons and fluorine atoms. | [1] |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) is expected around 190-200 ppm. Aromatic carbons would appear in the 110-140 ppm range, with carbons bonded to fluorine showing characteristic splitting (C-F coupling). | [1] |
| IR Spectroscopy | A strong absorption band for the carbonyl (C=O) stretch is expected around 1670-1690 cm⁻¹. C-F stretching vibrations typically appear in the 1100-1300 cm⁻¹ region. Aromatic C-H stretches are expected above 3000 cm⁻¹, and aromatic C=C stretches around 1600 and 1500 cm⁻¹. | [1][4] |
| Mass Spectrometry (EI) | The molecular ion peak (M⁺) would be observed at m/z = 218. Common fragmentation patterns for benzophenones include the formation of the benzoyl cation (C₆H₅CO⁺, m/z = 105) and the phenyl cation (C₆H₅⁺, m/z = 77). A fragment corresponding to the difluorobenzoyl cation (C₇H₃F₂O⁺, m/z = 141) is also expected. | [1][5][6] |
Synthesis and Reactivity
Synthesis
The most direct and industrially relevant method for the synthesis of 2,6-Difluorobenzophenone is the Friedel-Crafts acylation.[7][8] This electrophilic aromatic substitution reaction involves the acylation of 1,3-difluorobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).
Caption: Workflow for the synthesis of 2,6-Difluorobenzophenone.
Experimental Protocol: Synthesis of 2,6-Difluorobenzophenone via Friedel-Crafts Acylation
Causality: The Lewis acid catalyst, AlCl₃, coordinates with the chlorine atom of benzoyl chloride, making the carbonyl carbon highly electrophilic and generating an acylium ion or a polarized complex. This potent electrophile is then attacked by the electron-rich π-system of 1,3-difluorobenzene. The fluorine atoms are deactivating, but the ortho/para directing effects favor substitution at the 2-position (ortho to both fluorine atoms).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq). Suspend the AlCl₃ in an excess of 1,3-difluorobenzene (acting as both reactant and solvent) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Cool the suspension in an ice bath to 0-5 °C. Add benzoyl chloride (1.0 eq) dropwise from the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential to ensure proper mixing.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum complexes and dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer, containing the product and excess 1,3-difluorobenzene, is separated. The aqueous layer is extracted two more times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess 1,3-difluorobenzene. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Reactivity
The reactivity of 2,6-Difluorobenzophenone is governed by the interplay of its functional groups. The electron-withdrawing nature of the fluorine atoms deactivates the difluorinated ring towards further electrophilic substitution. Conversely, it makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
A notable and unusual transformation of 2,6-Difluorobenzophenone occurs under McMurry reaction conditions (using a low-valent titanium reagent). Instead of the expected simple reductive coupling to form an alkene, this reaction leads to the formation of 9,10-diphenylanthracene derivatives. This unexpected outcome involves the cleavage of the highly stable aromatic C-F bond, highlighting a unique reactivity pathway for α-fluorinated benzophenones under these specific reductive conditions.
Applications in Research and Development
The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, found in numerous bioactive natural products and synthetic drugs.[9] The introduction of fluorine atoms, as in 2,6-Difluorobenzophenone, is a well-established strategy to enhance the pharmacological profile of drug candidates.
-
Pharmaceutical Intermediate: 2,6-Difluorobenzophenone serves as a valuable intermediate for the synthesis of novel therapeutic agents. The 2,6-difluorobenzoyl moiety is a key component in various biologically active molecules. For instance, the related compound 2,6-difluorobenzamide is a crucial intermediate for insecticides like Hexaflumuron and Diflubenzuron.[10] By analogy, 2,6-Difluorobenzophenone provides a synthetic handle to introduce the (2,6-difluorophenyl)phenylmethyl group, which can be further elaborated into diverse molecular architectures for drug discovery programs.
-
Agrochemical Synthesis: The structural motifs derived from fluorinated benzophenones are integral to the design of modern agrochemicals. The enhanced stability and altered electronic properties imparted by the fluorine atoms can lead to pesticides with improved efficacy and metabolic resistance.[10]
-
Building Block in Organic Synthesis: As a versatile building block, 2,6-Difluorobenzophenone allows for the introduction of a sterically hindered and electronically modified diaryl ketone unit into larger molecules.[11] This is particularly useful in creating scaffolds for structure-activity relationship (SAR) studies in medicinal chemistry.
Safety and Handling
2,6-Difluorobenzophenone is classified as a hazardous substance and requires careful handling. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only outdoors or in a well-ventilated area. A chemical fume hood is recommended.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.
Conclusion
2,6-Difluorobenzophenone is a strategically important fluorinated organic compound with a unique structural and electronic profile. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The presence of the ortho-difluoro substitution pattern imparts distinct reactivity and makes it a valuable intermediate for the synthesis of complex molecules with potential applications in medicinal chemistry and agrochemical research. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for researchers and scientists aiming to leverage this versatile building block in their synthetic endeavors.
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